5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities. This compound, with its unique bromine and chlorine substitutions, is of particular interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one typically involves the bromination and chlorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core. Subsequent bromination and chlorination steps introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions include various substituted indoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-1H-1,2,4-triazole
- 1-Bromo-3-chloro-5,5-dimethylhydantoin
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
Uniqueness
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and its ability to interact with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
1398566-56-7 |
---|---|
Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.5 |
Purity |
95 |
Origin of Product |
United States |
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